5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and various other biological activities .
Preparation Methods
The synthesis of 5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-(2-Methylphenyl)pyridazin-3-amine with piperazine and pyridine-2-carbonitrile under specific reaction conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hypertension and depression.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-based drugs. What sets 5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile apart is its unique structure, which imparts specific pharmacological properties. For example, its combination of pyridazine and piperazine rings makes it particularly effective in certain biological applications .
Properties
Molecular Formula |
C21H20N6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C21H20N6/c1-16-4-2-3-5-19(16)20-8-9-21(25-24-20)27-12-10-26(11-13-27)18-7-6-17(14-22)23-15-18/h2-9,15H,10-13H2,1H3 |
InChI Key |
CYLGPHCRIWWLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C4=CN=C(C=C4)C#N |
Origin of Product |
United States |
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